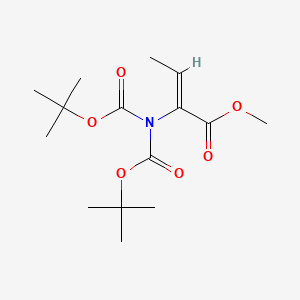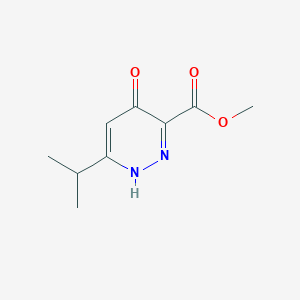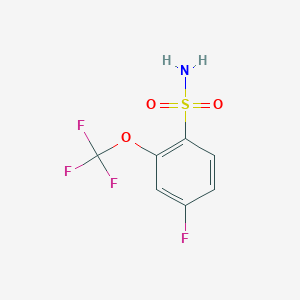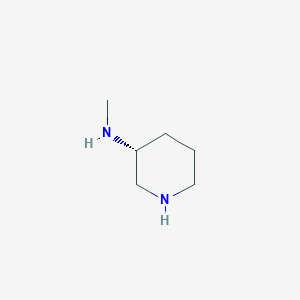![molecular formula C14H26N2O2 B13113166 tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)
tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group and an aminoethyl side chain
Preparation Methods
The synthesis of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[32One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition, followed by various transformations to introduce the desired functional groups . Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate: This compound has a similar bicyclic structure but differs in the position and nature of the functional groups.
tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: Another bicyclic compound with different ring sizes and functional groups.
The uniqueness of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[32
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-4-5-11(9-16)12(10)6-7-15/h10-12H,4-9,15H2,1-3H3/t10-,11+,12? |
InChI Key |
XAXGSSQXMDUZDQ-FOSCPWQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2CCN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13113095.png)









![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)

